An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
An In-depth Technical Guide to the Physicochemical Characterization of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, a complex halogenated quinoline derivative. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the principles behind the determination of its fundamental physicochemical properties, specifically its exact mass and molecular weight. The methodologies detailed herein are designed to ensure scientific integrity and reproducibility, critical for applications in medicinal chemistry and drug development where precise molecular characterization is paramount.
Introduction to a Complex Scaffold: The Significance of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Halogenated quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, featuring a bromine, a chlorine, a fluorine, and a trifluoromethyl group, imparts a unique electronic and steric profile. This complexity necessitates a rigorous approach to its characterization, as even minor deviations in its determined mass can signify impurities or incorrect structural assignments, with profound implications for its use as a pharmaceutical intermediate or a research tool.
The CAS number for this compound is 1156277-85-8, and its molecular formula is C₁₀H₃BrClF₄N.[1] This guide will elucidate the distinction between its exact mass and molecular weight and detail the gold-standard analytical techniques for their empirical determination.
Differentiating Key Mass Parameters: Exact Mass vs. Molecular Weight
In the realm of analytical chemistry, the terms "exact mass" and "molecular weight" are often used interchangeably in informal discourse, yet they represent distinct and fundamentally different properties of a molecule. Understanding this distinction is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.
-
Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each element.[2][3] It is a theoretical value derived from the sum of the masses of these specific isotopes. High-resolution mass spectrometry is capable of measuring the exact mass of a molecule with high precision, which is invaluable for elemental composition determination.
-
Molecular Weight (Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The weighting factor is the natural abundance of each isotope. This is the value used in stoichiometric calculations for bulk materials.
The workflow for determining these values begins with the established molecular formula and proceeds through distinct calculation pathways, as illustrated below.
Caption: Workflow for calculating exact mass and molecular weight.
Quantitative Data Summary
The calculated exact mass and molecular weight for 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are presented below. These values are derived from its molecular formula, C₁₀H₃BrClF₄N, using the most recent and accurate isotopic and atomic mass data.
| Parameter | Value | Unit |
| Molecular Formula | C₁₀H₃BrClF₄N | - |
| Exact Mass | 326.9073 | Da |
| Molecular Weight | 327.49 | g/mol |
Methodologies for Determination
Calculation of Exact Mass and Molecular Weight
The theoretical values for the exact mass and molecular weight of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline are calculated based on its elemental composition.
The exact mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule.
Isotopic Masses of the Most Abundant Isotopes:
| Element | Isotope | Mass (Da) |
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918337 |
| Chlorine | ³⁵Cl | 34.968853 |
| Fluorine | ¹⁹F | 18.998403 |
| Nitrogen | ¹⁴N | 14.003074 |
Calculation:
(10 * 12.000000) + (3 * 1.007825) + (1 * 78.918337) + (1 * 34.968853) + (4 * 18.998403) + (1 * 14.003074) = 326.9073 Da
The molecular weight is calculated by summing the average atomic masses of each element, taking into account their natural isotopic abundances.
Average Atomic Masses:
| Element | Average Atomic Mass ( g/mol ) |
| Carbon | 12.011 |
| Hydrogen | 1.008 |
| Bromine | 79.904 |
| Chlorine | 35.453 |
| Fluorine | 18.998 |
| Nitrogen | 14.007 |
Calculation:
(10 * 12.011) + (3 * 1.008) + (1 * 79.904) + (1 * 35.453) + (4 * 18.998) + (1 * 14.007) = 327.49 g/mol
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
The calculated exact mass can be empirically verified using high-resolution mass spectrometry, a cornerstone technique for the structural elucidation of novel chemical entities.
Protocol for HRMS Analysis:
-
Sample Preparation: A dilute solution of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.[4]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this type of molecule.
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The acquired spectrum is analyzed to identify the [M+H]⁺ ion. The measured m/z value of this ion is then compared to the theoretical exact mass of the protonated molecule (C₁₀H₄BrClF₄N⁺). A mass accuracy of less than 5 ppm is typically expected for confirmation of the elemental composition.
The following diagram illustrates the workflow for the experimental verification of the exact mass.
Caption: Experimental workflow for HRMS analysis.
Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The close agreement between the calculated exact mass and the experimentally determined value from HRMS provides a high degree of confidence in the assigned molecular formula and, by extension, the structure of the compound. Any significant deviation would immediately indicate the presence of an error, such as an incorrect structural assignment or the presence of impurities, prompting further investigation.
Conclusion
The precise determination of the exact mass and molecular weight of 6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline is a critical first step in its application in research and development. This guide has provided a detailed theoretical and practical framework for understanding and determining these fundamental properties. By adhering to the principles of scientific integrity and employing high-resolution analytical techniques, researchers can ensure the quality and reliability of their work with this complex and valuable molecule.
References
-
BioChemCalc. Exact Mass Calculator. [Link]
-
Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. [Link]
-
PubChemLite. 6-bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline. [Link]
-
Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]
-
University of Missouri. Calculating Exact Masses. [Link]
-
Vivar-Cerrato, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1409, 134-143. [Link]
-
WikiHow. How to Calculate Molecular Weight. [Link]
Sources
- 1. 1156277-85-8|6-Bromo-4-chloro-8-fluoro-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]
- 2. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]
- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
